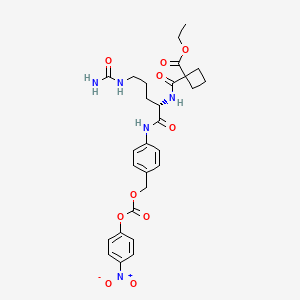

Ethyl (S)-1-((1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate

Description

Ethyl (S)-1-((1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate is a complex synthetic organic compound featuring a cyclobutane core substituted with a carbamate-ester group, a ureido-functionalized pentanamide chain, and a 4-nitrophenoxy-derived moiety.

Properties

IUPAC Name |

ethyl 1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]carbamoyl]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O10/c1-2-41-25(36)28(14-4-15-28)24(35)32-22(5-3-16-30-26(29)37)23(34)31-19-8-6-18(7-9-19)17-42-27(38)43-21-12-10-20(11-13-21)33(39)40/h6-13,22H,2-5,14-17H2,1H3,(H,31,34)(H,32,35)(H3,29,30,37)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLMOVRUPZLCTI-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1(CCC1)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (S)-1-((1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate, with the CAS number 2285373-84-2, is a complex organic compound that incorporates multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 599.59 g/mol. The structure features a cyclobutane ring, a carbamate linkage, and a nitrophenoxy group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 599.59 g/mol |

| CAS Number | 2285373-84-2 |

| Storage Conditions | Sealed, dry, 2-8°C |

The biological activity of Ethyl (S)-1-((1-((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate appears to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, thereby modulating cellular responses.

- Receptor Interaction : It can interact with various receptors, potentially influencing physiological processes such as inflammation or cell proliferation.

- Antioxidant Activity : The presence of nitrophenoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl (S)-1-(...) exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with nitrophenoxy groups showed enhanced cytotoxicity against several cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of related compounds. Ethyl (S)-1-(...) has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF7), the compound was tested at varying concentrations. The results indicated an IC50 value of approximately 15 µM for HeLa cells, demonstrating potent cytotoxic effects compared to controls.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparisons with cyclopropane/cyclobutane derivatives, carbamates, and ureido-linked molecules. Below is a detailed analysis:

Key Findings

Cyclopropane vs. Cyclobutane Stability : The target compound’s cyclobutane core likely offers superior thermal and chemical stability compared to cyclopropane analogues like the compound in . Cyclopropanes exhibit significant ring strain (115 kcal/mol vs. 88 kcal/mol for cyclobutane), making them more reactive but less stable .

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenoxy group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity or metabolic lability compared to the 4-methoxyphenoxy group in ’s compound. This could influence degradation pathways or interactions with biological targets .

This aligns with trends in prodrug design, where ureido groups improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.